molecular formula C14H15N3O4S B3018856 N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921561-72-0

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3018856
CAS RN: 921561-72-0
M. Wt: 321.35
InChI Key: UDZVGEMBWKIMOI-UHFFFAOYSA-N
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Description

The compound N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a derivative of furan-2-carboxamide, which is a core structure in various pharmacologically active compounds. The presence of the morpholino group and the thiazole ring suggests that this compound could exhibit interesting biological activities. Although the exact compound is not described in the provided papers, similar structures have been synthesized and studied for their potential as enzyme inhibitors and for their physical and chemical properties.

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives has been reported using a reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This reaction was performed in an ethanol: water solvent system with p-TSA as a catalyst under ultrasound irradiation at room temperature, which is an energy-efficient and environmentally friendly method. The use of ultrasound likely enhances the reaction rate and yield of the desired products .

Molecular Structure Analysis

For a closely related compound, the structure was confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS. These techniques are crucial for verifying the identity and purity of synthesized compounds. In another study, the molecular structure of a furan-2-ylmethyl derivative was determined using X-ray diffraction and further supported by DFT calculations, which can predict the most stable conformation of the molecule .

Chemical Reactions Analysis

The synthesized furan-2-carboxamide derivatives were found to be potent inhibitors of the tyrosinase enzyme, which is involved in melanin synthesis. The inhibition mechanism was studied using Lineweaver-Burk plots, revealing non-competitive inhibition, suggesting that these compounds bind to the enzyme in a way that does not directly compete with the natural substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their vibrational properties, which were studied using FT-IR spectroscopy. Additionally, the crystal structure provides insight into the intermolecular interactions and contacts within the crystal lattice, which can affect the compound's solubility and stability . The DPPH free radical scavenging ability of the compounds indicates their potential antioxidant properties, which could be relevant for various therapeutic applications .

Scientific Research Applications

Antimicrobial Activities

Several studies have synthesized derivatives of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide to evaluate their antimicrobial properties. For instance, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which displayed activity against tested microorganisms. Similarly, Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity, showing promising results against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential pharmacological applications Çakmak et al., 2022 Başoğlu et al., 2013.

Corrosion Inhibition

Research has also extended into the application of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide derivatives as corrosion inhibitors. Nnaji et al. (2017) studied morpholine and piperazine-based carboxamide derivatives, demonstrating their efficacy as corrosion inhibitors for mild steel in HCl medium. These findings suggest that such compounds can form protective films on metal surfaces, highlighting their potential in industrial applications Nnaji et al., 2017.

Anti-Inflammatory and Antitumor Properties

The derivatives of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide have been investigated for their potential anti-inflammatory and antitumor activities. Horishny et al. (2020) prepared N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and conducted anticancer activity screening, indicating that these compounds are promising for the search for new anticancer agents Horishny et al., 2020.

Tyrosinase Inhibition

Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives and screened them against the tyrosinase enzyme, finding potent inhibitors that could have applications in treating hyperpigmentation disorders. The study highlights the potential use of these compounds in cosmetic and dermatological products Dige et al., 2019.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the target biological system . Without specific studies on “N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide”, it’s hard to predict its exact mechanism of action.

properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c18-12(17-3-6-20-7-4-17)8-10-9-22-14(15-10)16-13(19)11-2-1-5-21-11/h1-2,5,9H,3-4,6-8H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZVGEMBWKIMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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